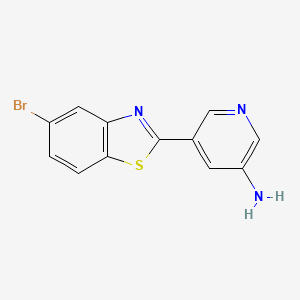

5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine

Description

5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine is a heterocyclic compound featuring a benzothiazole core substituted with a bromine atom at position 5, covalently linked to a pyridin-3-amine moiety. This compound is structurally related to kinase inhibitors and apoptosis-inducing agents, as evidenced by analogues in pharmaceutical research .

Propriétés

IUPAC Name |

5-(5-bromo-1,3-benzothiazol-2-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3S/c13-8-1-2-11-10(4-8)16-12(17-11)7-3-9(14)6-15-5-7/h1-6H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALBQLZZVMSFJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(S2)C3=CC(=CN=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1488649-29-1 | |

| Record name | 5-(5-bromo-1,3-benzothiazol-2-yl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of pyridine with hydrobromic acid to form 5-bromopyridine. This intermediate is then subjected to hydroxylation to introduce a hydroxyl group. Finally, the hydroxylated intermediate undergoes further reactions to introduce the benzothiazole moiety, resulting in the formation of the target compound .

Analyse Des Réactions Chimiques

5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Applications De Recherche Scientifique

5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.

Mécanisme D'action

The mechanism of action of 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Key structural variations among benzothiazole-pyridine derivatives include:

- Bromine vs.

- Unsubstituted Benzothiazole : The absence of substituents (e.g., in CAS 1152510-62-7) correlates with discontinued development, suggesting reduced efficacy or selectivity .

Activité Biologique

5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine is a heterocyclic compound that combines pyridine and benzothiazole moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure allows for various interactions with biological targets, making it a subject of interest in drug discovery and development.

The molecular formula of 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine is . Its unique structure includes a bromine atom which contributes to its reactivity and biological activity. The compound can be synthesized through various methods including diazo-coupling and Biginelli reactions, which facilitate the introduction of functional groups necessary for its biological activity .

Biological Activity Overview

Research indicates that 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine exhibits significant biological activities, particularly as an anti-tubercular agent. The compound has been shown to inhibit the growth of Mycobacterium tuberculosis, demonstrating potential as a therapeutic agent against tuberculosis .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives, including this compound, have been extensively studied. The following table summarizes the Minimum Inhibitory Concentrations (MIC) of 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine against various pathogens:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | < 10 | |

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 128 |

The mechanism by which 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine exerts its biological effects is primarily through the inhibition of key enzymes involved in bacterial cell wall synthesis. This action disrupts the integrity of bacterial cells, leading to cell death. Additionally, its ability to interact with various receptors may contribute to its therapeutic effects .

Case Studies

Several studies have highlighted the efficacy of this compound in vitro:

- Anti-Tubercular Activity : A study demonstrated that derivatives of benzothiazole, including 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine, exhibited potent anti-tubercular activity with IC50 values significantly lower than standard treatments .

- Antibacterial Studies : In a comparative study against common pathogens, this compound showed superior activity compared to traditional antibiotics such as ciprofloxacin and ampicillin, indicating its potential as a novel antibacterial agent .

Future Directions

The promising biological activities of 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine warrant further exploration. Future research should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the specific molecular pathways affected by this compound.

- Structure–Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and reduced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.